

reachable workspace RSA test protocol FSHD clinical trials

Author: Smolecule Technical Support Team. **Date:** February 2026

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Reachable Workspace (RWS) Assessment Protocol for FSHD

The RWS system is a markerless, 3D motion analysis tool designed to quantify upper extremity (UE) function by measuring the relative surface area (RSA) a person can reach. Its objective and comprehensive nature make it a valuable outcome measure for FSHD clinical trials, where UE impairment is a primary concern [1] [2].

1. Primary Objective: To quantitatively evaluate the decline in UE reaching capacity in FSHD patients by measuring the total and quadrant Reachable Workspace Relative Surface Areas (RSAs) [2]. **2. Primary Endpoint:** Change from baseline in total RSA [1]. **3. Secondary & Exploratory Endpoints:** Changes in quadrant RSAs, correlation with patient-reported outcome measures (e.g., UEFI, PROMIS-57), and correlation with quantitative muscle strength (QMT) [1].

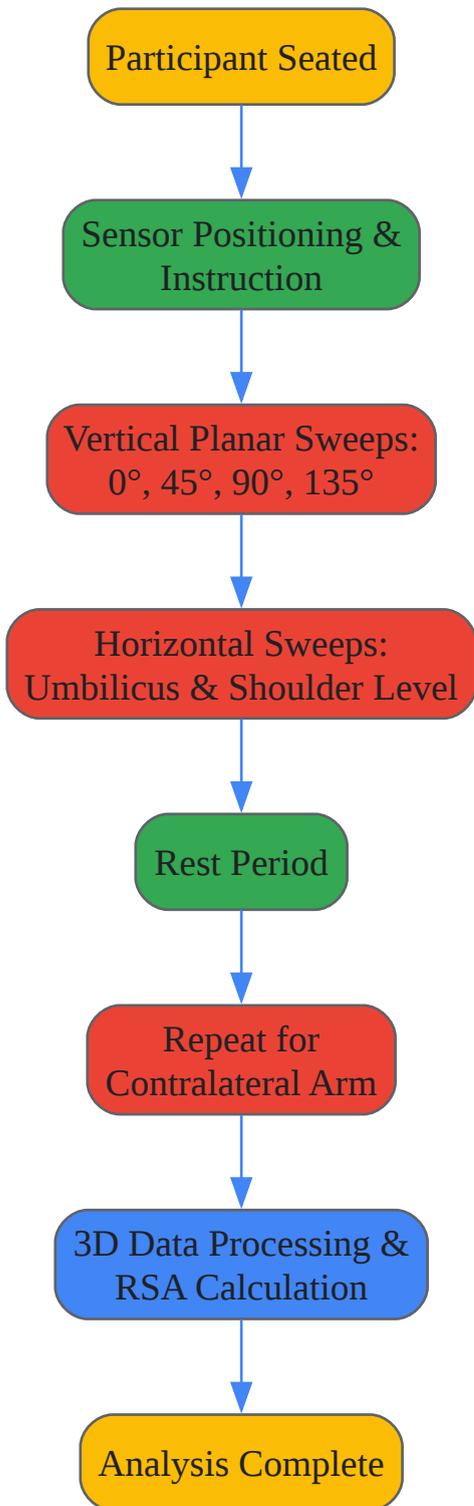
Participant Preparation and Equipment

- **Equipment:** A single depth-ranging sensor (e.g., Microsoft Kinect) and a stable chair without armrests.
- **Positioning:** The participant is seated facing the sensor, with their torso about 1.5 to 2 meters away. The sensor height should be adjusted to the level of the participant's shoulder.

- **Instruction:** Participants are instructed to follow a pre-recorded video or live demonstrator to perform a series of arm movements, keeping the elbow extended and minimizing trunk movement [2].

Step-by-Step Testing Procedure

The following workflow outlines the standardized testing procedure for acquiring reachable workspace data:



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Key Procedural Notes:

- **Arm Testing:** The protocol is performed for one arm at a time.

- **Movement Speed:** Participants should follow a consistent, controlled pace.
- **Compensation:** The clinical evaluator must monitor and correct for excessive trunk leaning or rotation [2].
- **Protocol Selection:** Earlier studies used "high" or "low" protocols based on a participant's initial ability, but this has been refined in newer systems to avoid underestimation [1].

Data Analysis and RSA Calculation

- **Coordinate Transformation:** The 3D hand trajectory data is transformed into a body-centric coordinate system with the shoulder joint as the origin [2].
- **Workspace Quadrants:** The reachable workspace is divided into four quadrants relative to the shoulder: upper-ipsilateral, upper-contralateral, lower-ipsilateral, and lower-contralateral [2].
- **RSA Calculation:** The absolute surface area (m²) of the total workspace and each quadrant is calculated and normalized by the square of the individual's arm length to generate the unitless RSA [2]. The formula is:

$$\text{RSA} = (\text{Reachable Workspace Surface Area}) / (\text{Arm Length})^2$$

RWS Validation and Correlative Data in FSHD

The RWS measure has been robustly validated in multiple studies against key clinical metrics, demonstrating its relevance as a clinical trial endpoint.

Table 1: Correlation of RWS with Strength and Functional Measures

Correlated Measure	Study Cohort	Correlation Coefficient (r)	P-value	Clinical Interpretation
Quantitative Muscle Strength (QMT) [1]	FSHD (n=175)	0.70 - 0.72	< 0.0001	Strong linear relationship; every 0.25 decrease in RSA corresponded to an 18-20% drop in median % predicted QMT strength.

Correlated Measure	Study Cohort	Correlation Coefficient (r)	P-value	Clinical Interpretation
Upper Limb Strength (MVIC) [3]	FSHD (n=26)	0.48	0.0003	Moderate correlation with combined elbow flexion and shoulder abduction strength.
Patient-Reported Function (UEFI) [1]	FSHD (n=175)	0.44 - 0.47	< 0.0001	Moderate linear relationship with self-reported upper extremity function.
FSHD Evaluation Scale (II+III) [2]	FSHD (n=22)	N/A	< 0.0001	RWS RSA decreased progressively with worsening clinical scores (0.473 in FSHD vs. 0.747 in controls).

Table 2: Psychometric Properties of the RWS System

Property	Result	Context
Test-Retest Reliability [3]	R = 0.952 (P < 0.0001)	High reliability in FSHD patients.
Discriminative Ability [2]	P < 0.0001	Significantly different RSAs between FSHD and healthy controls.
Sensitivity to Loading [3]	Reduction in RSA	A 500-gram wrist weight caused a greater reduction in RSA in moderately weak FSHD patients, demonstrating sensitivity to detect change.

Application in Clinical Trials & Key Considerations

The RWS is recognized as a primary or key secondary endpoint in several ongoing and recent FSHD clinical trials [1]. Understanding its context is critical for trial design.

- **Trial Context:** The RWS was used as a primary outcome in the **losmapimod** registration trial (which was ultimately not effective), and is currently featured in other FDA registration studies (e.g., NCT05397470, NCT05747924, NCT05548556) [1].

- **Clinical Relevance:** Loss of UE strength and function is the most frequently experienced and important symptom for FSHD patients, making RWS a highly patient-centric endpoint [1].
- **Advantages for Trials:** The assessment is quick (under one minute per arm), objective, and provides comprehensive data on UE mobility [1] [2].

Limitations and Refinements

While robust, the RWS protocol has some limitations to consider:

- **Protocol Misapplication:** Early versions allowed evaluators to choose between "high" and "low" protocols, which sometimes led to underestimation of ability. This has been resolved in the latest system version [1].
- **Trunk Compensation:** The test requires vigilance from the evaluator to prevent participants from using torso movement to compensate for shoulder weakness, which could inflate scores [2].

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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